[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate
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Overview
Description
Tenuifoliside A is a bioactive oligosaccharide ester extracted from the roots of Polygala tenuifolia, a traditional medicinal plant used in China and Korea. This compound has garnered attention due to its neuroprotective, anti-apoptotic, and anti-depressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenuifoliside A can be synthesized through a series of chemical reactions involving the esterification of specific oligosaccharides. The process typically involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to monitor the hydrolytic kinetics and degradation mechanisms .
Industrial Production Methods: Industrial production of Tenuifoliside A involves the extraction from Polygala tenuifolia roots, followed by purification using chromatographic techniques. The compound is then isolated and characterized to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Tenuifoliside A undergoes various chemical reactions, including hydrolysis, isomerization (cis-trans isomerism, keto-enol tautomerism, and optical isomerism), and esterification .
Common Reagents and Conditions: The hydrolytic reactions are typically carried out in aqueous solutions with varying pH levels. The stability of Tenuifoliside A is influenced by temperature and pH, with higher degradation rates observed under alkaline conditions .
Major Products Formed: The primary degradation products of Tenuifoliside A include various isomers and hydrolyzed fragments, which are identified using UHPLC-Q-TOF/MS .
Scientific Research Applications
Tenuifoliside A has a wide range of scientific research applications:
Mechanism of Action
Tenuifoliside A exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It promotes cell proliferation and neurite outgrowth by activating the ERK/CREB/BDNF signaling pathway.
Anti-depressant Activity: The compound enhances the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, which are crucial for neural differentiation.
Anti-apoptotic Effects: Tenuifoliside A reduces corticosterone-induced neuron damage by modulating the PI3K/AKT and MEK/ERK/CREB pathways.
Comparison with Similar Compounds
Tenuifoliside A is compared with other oligosaccharide esters such as Tenuifoliside B and 3,6’-disinapoylsucrose:
Tenuifoliside B: Similar to Tenuifoliside A, it is an oligosaccharide ester with neuroprotective properties but differs in its specific esterification pattern.
3,6’-disinapoylsucrose: Another oligosaccharide ester from Polygala tenuifolia, known for its neuroprotective effects and similar degradation mechanisms.
Tenuifoliside A stands out due to its unique combination of neuroprotective, anti-apoptotic, and anti-depressant activities, making it a valuable compound for further research and therapeutic development .
Properties
Molecular Formula |
C31H38O17 |
---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)44-13-21-23(36)25(38)26(39)30(45-21)48-31(14-33)28(24(37)20(12-32)47-31)46-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21+,23+,24-,25-,26+,28+,30+,31+/m0/s1 |
InChI Key |
VOZDDCMEFRAJHD-XMPZFKQGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@@H]([C@H]([C@@H](O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |
Origin of Product |
United States |
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